Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate

Description

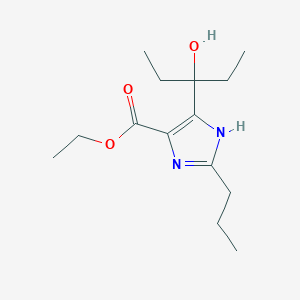

Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a hydroxylated pentyl group at the 4-position of the imidazole ring and a propyl substituent at the 2-position. The ethyl ester at the 5-position enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis.

Properties

CAS No. |

172875-50-2 |

|---|---|

Molecular Formula |

C14H24N2O3 |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

ethyl 5-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C14H24N2O3/c1-5-9-10-15-11(13(17)19-8-4)12(16-10)14(18,6-2)7-3/h18H,5-9H2,1-4H3,(H,15,16) |

InChI Key |

AWSWJNVTCMMKGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C(N1)C(CC)(CC)O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-propylimidazole with ethyl chloroformate in the presence of a base, followed by the addition of 3-hydroxypentan-3-yl bromide. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include ketones, reduced imidazole derivatives, and substituted esters .

Scientific Research Applications

Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate can be better understood through comparison with closely related compounds. Below is a detailed analysis:

Structural Analogues

Compound A : Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 144689-93-0)

- Molecular Formula : C₁₂H₂₀N₂O₃

- Molecular Weight : 240.30 g/mol

- Key Differences : The hydroxyl group is located on a tertiary carbon (propan-2-yl) rather than a pentan-3-yl chain. This shorter alkyl chain reduces lipophilicity compared to the target compound.

- Properties : Melting point: 102–106°C; used as an intermediate in synthesizing ARBs like Olmesartan .

Compound B : Ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 144689-23-6)

- Molecular Formula : C₂₆H₃₀N₆O₃

- Molecular Weight : 474.55 g/mol

- Key Differences : Incorporates a biphenyl-tetrazole moiety, critical for angiotensin II receptor binding in Olmesartan. The additional aromatic system increases molecular complexity and pharmacological activity compared to the target compound.

- Applications : Classified as a pharmaceutical impurity (Olmesartan Medoxomil Impurity E), highlighting its relevance in drug quality control .

Compound C : Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 172875-53-5)

- Molecular Formula : C₁₃H₂₂N₂O₃

- Molecular Weight : 254.33 g/mol

- Key Differences : Features a butan-2-yl hydroxyl group, offering intermediate hydrophobicity between Compounds A and the target compound.

- Synthesis Role : Used as a precursor in multistep organic syntheses .

Physicochemical and Functional Comparisons

| Parameter | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Hydroxyl Substituent | 3-hydroxypentan-3-yl | 2-hydroxypropan-2-yl | 2-hydroxypropan-2-yl | 2-hydroxybutan-2-yl |

| Molecular Weight (g/mol) | ~254 (estimated) | 240.30 | 474.55 | 254.33 |

| Lipophilicity (LogP) | Higher (longer alkyl chain) | Moderate | High (aromatic addition) | Moderate |

| Applications | Pharmaceutical intermediate | ARB intermediate | Drug impurity | Synthetic intermediate |

Key Research Findings

Hydroxyl Group Positioning : The tertiary hydroxyl group in analogs like Compound A enhances metabolic stability by resisting oxidation, a feature likely shared by the target compound .

Role of Ester Functionality : The ethyl ester group in all compounds improves solubility, facilitating purification and reactivity in coupling reactions .

Pharmacological Relevance : Compounds with biphenyl-tetrazole systems (e.g., Compound B) exhibit potent ARB activity, whereas simpler analogs serve as precursors or impurities .

Biological Activity

Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS No. 172875-50-2) is an organic compound that has garnered attention due to its significant biological activity, particularly as an intermediate in the synthesis of olmesartan medoxomil, an antihypertensive medication. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Imidazole ring : A five-membered ring containing two nitrogen atoms.

- Carboxylate group : Contributes to its solubility and reactivity.

- Hydroxypentan group : Enhances biological activity and solubility compared to similar compounds.

The molecular formula is with a molecular weight of approximately 268.36 g/mol. It typically appears as a pale yellow solid and is soluble in organic solvents, making it versatile for various applications in chemical synthesis and pharmaceuticals .

Pharmacological Properties

This compound exhibits several pharmacological properties:

The compound's mechanism of action primarily involves its role as an angiotensin II receptor antagonist. By inhibiting the binding of angiotensin II to its receptor, it prevents vasoconstriction and promotes vasodilation, leading to lower blood pressure. The hydroxypentan group enhances the compound's affinity for the receptor, contributing to its efficacy as an antihypertensive agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Synthesis and Biological Evaluation

A study reported the synthesis of this compound as a key intermediate for olmesartan. The synthesized compound demonstrated high purity (99.5% HPLC purity) and was evaluated for its efficacy in lowering blood pressure in animal models .

Study 2: Structural Activity Relationship (SAR)

Research on structurally similar compounds revealed that modifications to the hydroxypentan group significantly impacted biological activity. Compounds with enhanced solubility exhibited improved pharmacokinetic profiles, suggesting that this compound may have superior therapeutic potential compared to its analogs .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | Intermediate for olmesartan; GABA receptor blocker | |

| Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Similar structure; potential antihypertensive properties | |

| Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | Varies | Different substituent; varied biological activity |

This table illustrates how this compound stands out due to its specific structural features that enhance both solubility and biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.